molecular formula C14H21N5O2 B2515034 8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione CAS No. 378206-16-7

8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2515034
CAS No.: 378206-16-7
M. Wt: 291.355
InChI Key: PQYZSDSQDJNLDL-UHFFFAOYSA-N
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Description

8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a diethylamino group, two methyl groups, and a prop-2-enyl group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a diethylamino group, followed by the introduction of methyl and prop-2-enyl groups through various chemical reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: The diethylamino, methyl, and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified purine compounds.

Scientific Research Applications

8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to nucleic acid interactions and enzyme inhibition.

    Industry: The compound may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-(Diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione include other purine derivatives with different substituents, such as:

  • 8-(Diethylamino)-1,3-dimethylxanthine
  • 8-(Diethylamino)-1,3-dimethyladenine
  • 8-(Diethylamino)-1,3-dimethylguanine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-(diethylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-6-9-19-10-11(15-13(19)18(7-2)8-3)16(4)14(21)17(5)12(10)20/h6H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYZSDSQDJNLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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